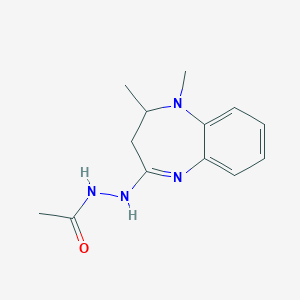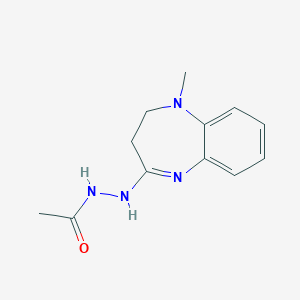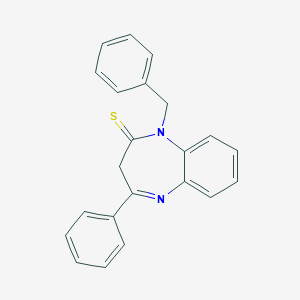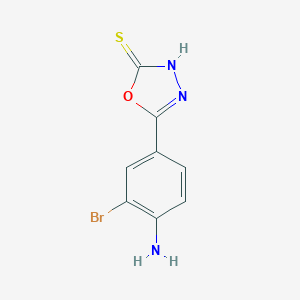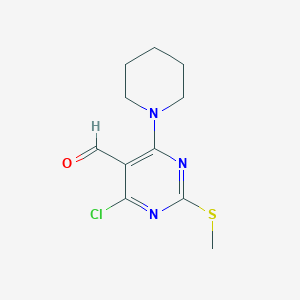
Pyridin-2-yl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-yl 3-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound belongs to the family of pyridine derivatives and is known for its unique chemical properties.
Mechanism of Action
The exact mechanism of action of pyridin-2-yl 3-methylbenzoate is not fully understood. However, it has been reported to act as a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the central nervous system.
Biochemical and Physiological Effects:
Pyridin-2-yl 3-methylbenzoate has been found to have several biochemical and physiological effects. It has been reported to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, this compound has been found to possess antioxidant properties, which may help protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
Pyridin-2-yl 3-methylbenzoate has several advantages for use in laboratory experiments. It is readily available and can be synthesized using simple methods. Additionally, this compound has been extensively studied, and its properties are well-characterized. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for research involving pyridin-2-yl 3-methylbenzoate. One potential area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, the use of this compound in materials science and organic synthesis may also be explored further. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
Pyridin-2-yl 3-methylbenzoate can be synthesized using various methods, including the reaction of 2-aminopyridine with 3-methylbenzoyl chloride. This reaction leads to the formation of the desired compound with a high yield. Other methods, such as the use of palladium-catalyzed coupling reactions, have also been reported for the synthesis of this compound.
Scientific Research Applications
Pyridin-2-yl 3-methylbenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
pyridin-2-yl 3-methylbenzoate |
InChI |
InChI=1S/C13H11NO2/c1-10-5-4-6-11(9-10)13(15)16-12-7-2-3-8-14-12/h2-9H,1H3 |
InChI Key |
SPQXGLBJSZTTHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC=CC=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)



